Welcome to the BenchChem Online Store!
molecular formula C9H12O B081561 1-Phenyl-2-propanol CAS No. 14898-87-4

1-Phenyl-2-propanol

Cat. No. B081561
M. Wt: 136.19 g/mol
InChI Key: WYTRYIUQUDTGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04396627

Procedure details

Acetyl chloride (16.7 g) in dry ether (50 ml) was added dropwise to a stirred solution of 1-phenylpropan-2-ol (26.4 g) in dry ether (250 ml). The mixture was refluxed for 2 h, washed with sodium bicarbonate solution, dried (MgSO4) and evaporated to a colourless oil (27.5 g).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[C:5]1([CH2:11][CH:12]([OH:14])[CH3:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CCOCC>[C:1]([O:14][CH:12]([CH3:13])[CH2:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
26.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a colourless oil (27.5 g)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.